3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid
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Overview
Description
3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid undergoes various types of reactions, including:
Nucleophilic substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Oxidation and reduction: The indane structure can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the indane structure can produce various oxidized derivatives.
Scientific Research Applications
3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid involves the protection of amino groups through the formation of a Boc-protected amine. This protection is crucial in organic synthesis as it prevents unwanted side reactions and allows for selective deprotection under specific conditions . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino]quinoline-4-carboxylic acid .
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid .
- 3-[(tert-Butoxycarbonyl)amino]methylbenzoic acid .
Uniqueness
3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid is unique due to its indane structure, which imparts specific chemical properties and reactivity. The presence of the Boc group provides a versatile protecting strategy for amino groups, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17(4)13-8-7-10-5-6-11(14(18)19)9-12(10)13/h5-6,9,13H,7-8H2,1-4H3,(H,18,19) |
InChI Key |
VJIMTHVIQYOBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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